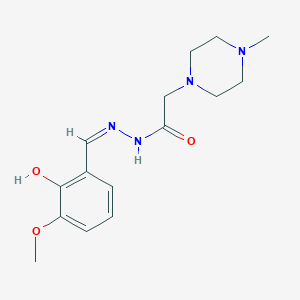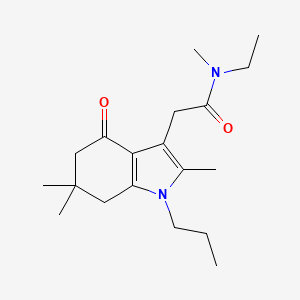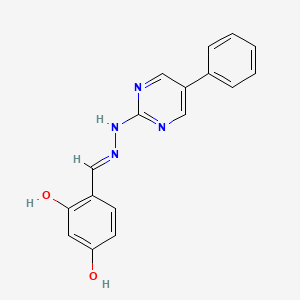
N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as HMB-PP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
作用機序
The mechanism of action of N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and proteasomes. These enzymes are involved in various cellular processes, including gene expression and protein degradation. By inhibiting their activity, N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide may disrupt the growth and survival of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its relative ease of synthesis and availability. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of research is its potential use in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
In conclusion, N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide is a synthetic compound that has shown promise as a potential therapeutic agent for cancer and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. Further research is needed to determine its safety and efficacy in humans, as well as its potential use in combination with other therapeutic agents.
合成法
N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide can be synthesized through a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been investigated as a potential anticancer agent, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-methyl-1-piperazinyl)acetohydrazide has also been studied for its potential use in the treatment of Alzheimer's disease, with research indicating that it may have neuroprotective effects.
特性
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-18-6-8-19(9-7-18)11-14(20)17-16-10-12-4-3-5-13(22-2)15(12)21/h3-5,10,21H,6-9,11H2,1-2H3,(H,17,20)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJQAPSDUATZJU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-(methylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6124461.png)
![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B6124479.png)
![5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-(3-methylbutoxy)benzamide](/img/structure/B6124484.png)
![methyl 1-{[1-(2-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6124492.png)


![1-(3,4-dimethylphenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6124508.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B6124516.png)
![2-{4-(3,5-dimethoxybenzyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6124521.png)
![8-chloro-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6124524.png)
![1-(2,3-difluorobenzyl)-4-[1-(2-furoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6124531.png)
![7-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B6124562.png)